amino(1,3,5-trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride
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Overview
Description
2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride is a chemical compound with the molecular formula C8H14ClN3O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride typically involves the reaction of trimethylpyrazole with glycine in the presence of hydrochloric acid. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. The reaction can be summarized as follows:
Starting Materials: Trimethylpyrazole and glycine.
Reagents: Hydrochloric acid.
Conditions: Heating the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and pyrazole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-2-(methyl-1H-pyrazol-4-yl)acetic acid hydrochloride
- 2-amino-2-(ethyl-1H-pyrazol-4-yl)acetic acid hydrochloride
- 2-amino-2-(propyl-1H-pyrazol-4-yl)acetic acid hydrochloride
Uniqueness
2-amino-2-(trimethyl-1H-pyrazol-4-yl)acetic acid hydrochloride is unique due to the presence of the trimethyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C8H14ClN3O2 |
---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
2-amino-2-(1,3,5-trimethylpyrazol-4-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-4-6(7(9)8(12)13)5(2)11(3)10-4;/h7H,9H2,1-3H3,(H,12,13);1H |
InChI Key |
CCRKHULZNFJFDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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